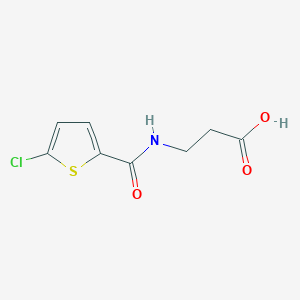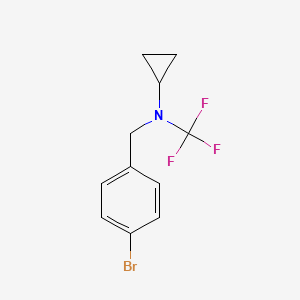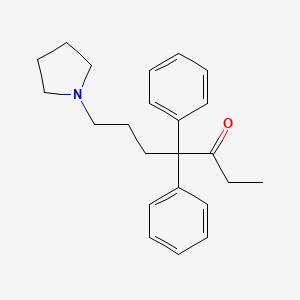
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- is a chemical compound with the molecular formula C23H29NO and a molecular weight of 33548 g/mol It is characterized by a heptanone backbone with diphenyl and pyrrolidinyl substituents
准备方法
The synthesis of 3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- involves several steps. One common method includes the reaction of 4,4-diphenyl-3-heptanone with pyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
化学反应分析
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with various receptors or enzymes, modulating their activity. The diphenyl groups may enhance the compound’s binding affinity and specificity for its targets. These interactions can influence cellular pathways and lead to the observed biological effects.
相似化合物的比较
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- can be compared with similar compounds such as:
Dipipanone: Another compound with a similar structure but with a piperidinyl group instead of pyrrolidinyl.
4,4-Diphenyl-6-(1-pyrrolidinyl)-3-heptanone: A closely related compound with slight variations in the substituents.
The uniqueness of 3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- lies in its specific substituent arrangement, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
63834-36-6 |
|---|---|
分子式 |
C23H29NO |
分子量 |
335.5 g/mol |
IUPAC 名称 |
4,4-diphenyl-7-pyrrolidin-1-ylheptan-3-one |
InChI |
InChI=1S/C23H29NO/c1-2-22(25)23(20-12-5-3-6-13-20,21-14-7-4-8-15-21)16-11-19-24-17-9-10-18-24/h3-8,12-15H,2,9-11,16-19H2,1H3 |
InChI 键 |
KMNOADCGBSOLGM-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(CCCN1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


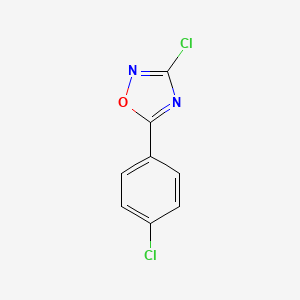

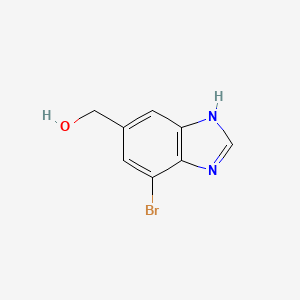

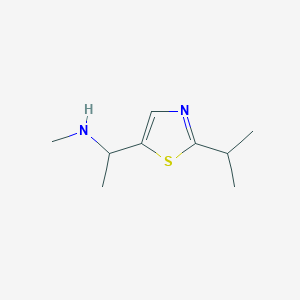
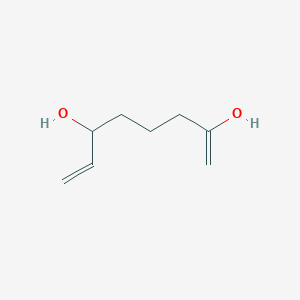
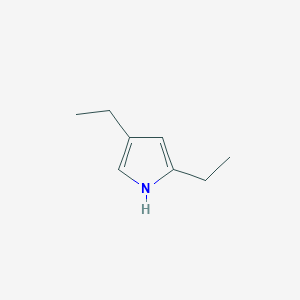
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
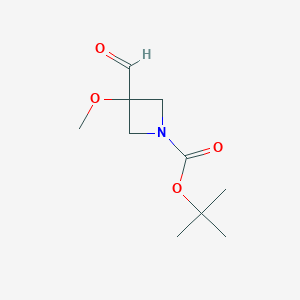

![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)
